![molecular formula C10H12N4O B13725637 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is a chemical compound with the molecular formula C9H10N4O It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole typically involves the reaction of benzyloxyacetonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The reaction can be summarized as follows:
Starting Materials: Benzyloxyacetonitrile, Sodium Azide
Catalyst: Copper(I) iodide
Reaction Conditions: Temperature around 100°C, inert atmosphere
The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzylamine derivatives
Substitution: Various substituted tetrazoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways, depending on the application.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Phenylmethoxymethyl)-2H-tetrazole
- 3-(Benzyloxy)isoxazole-5-carboxylic acid methyl ester
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
Uniqueness
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications. Its tetrazole core provides stability and versatility, allowing it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-methyl-5-(phenylmethoxymethyl)tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-14-12-10(11-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
SBMZKNLTMRTEPO-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


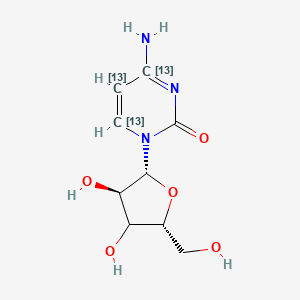
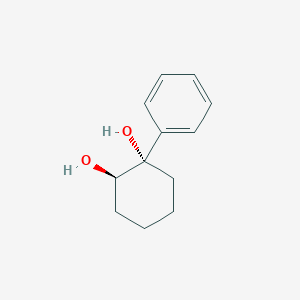
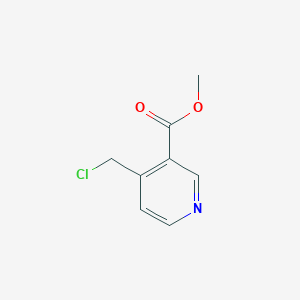




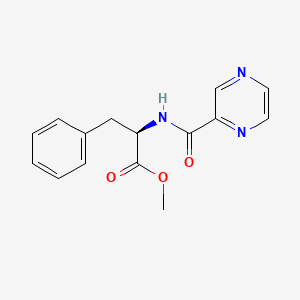
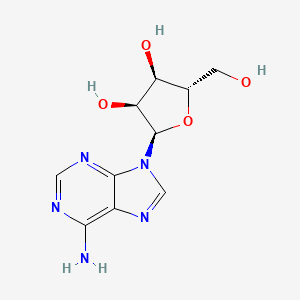
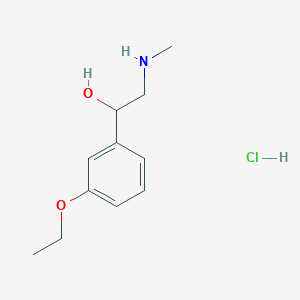
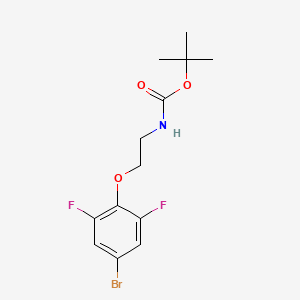
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
